molecular formula C9H5BrN4OS B15324748 6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B15324748
M. Wt: 297.13 g/mol
InChI Key: IYTLKZRYYJLMPE-UHFFFAOYSA-N
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Description

6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b]thiazole core substituted with a 4-bromo-1H-pyrazol-1-yl group and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate thioamide with a bromo-substituted pyrazole under acidic conditions. The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-methanol.

    Substitution: 6-(4-Substituted-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde.

Scientific Research Applications

6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism by which 6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and substituents. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H5BrN4OS

Molecular Weight

297.13 g/mol

IUPAC Name

6-(4-bromopyrazol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C9H5BrN4OS/c10-6-3-11-14(4-6)8-7(5-15)13-1-2-16-9(13)12-8/h1-5H

InChI Key

IYTLKZRYYJLMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)N3C=C(C=N3)Br

Origin of Product

United States

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